

Comparative analysis of commercial Rapamycin-d3 from different suppliers.

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Compound of Interest					
Compound Name:	Rapamycin-d3				
Cat. No.:	B562902	Get Quote			

Comparative Analysis of Commercial Rapamycin-d3 from Different Suppliers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of commercially available **Rapamycin-d3**, a deuterated internal standard crucial for accurate quantification of Rapamycin in various biological matrices. The selection of a high-quality internal standard is paramount for robust and reproducible results in preclinical and clinical research. This document aims to assist researchers in making an informed decision by comparing key quality attributes of **Rapamycin-d3** from different suppliers, based on publicly available data and outlining standard experimental protocols for independent verification.

Data Presentation: Supplier-Provided Information

The following table summarizes the product specifications for **Rapamycin-d3** as provided by various suppliers. It is important to note that this information is sourced from the suppliers' certificates of analysis and has not been independently verified.



Supplier	Catalog Number	Purity (by HPLC/LCM S)	Isotopic Purity	Appearance	Storage Conditions
ChemScene	CS-0084530	95.48% (LCMS)[1]	Not Specified	White to off- white Solid[1]	-20°C[1]
Santa Cruz Biotechnolog y	sc-219952	85% (HPLC) [2]	98%[2]	Light Yellow Solid[2]	Not Specified
Expert Synthesis Solutions	ESS0404	97.0% (HPLC)[3]	99.5% atom D[3]	White Solid[3]	Not Specified
GlpBio	GC48027	>98% deuterated forms (d1-d3) [4]	>98%[4]	A solution in ethanol[4]	-20°C[4]
Cayman Chemical	22093	>98% deuterated forms (d1-d3) [5]	≥98% deuterated forms (d1-d3) [6]	A solution in ethanol[5]	-20°C
Cambridge Isotope Laboratories	DLM-9220	98%[7]	98%[8]	Not Specified	Freezer (-20°C)[7]

Experimental Protocols

For a comprehensive and objective comparison of **Rapamycin-d3** from different suppliers, a series of analytical and biological experiments should be conducted. The following protocols outline standard methodologies for such an evaluation.

Purity and Identity Verification by LC-MS/MS

Objective: To confirm the chemical identity and determine the purity of **Rapamycin-d3** from each supplier.



Methodology:

- Sample Preparation: Dissolve the Rapamycin-d3 from each supplier in a suitable solvent (e.g., methanol or acetonitrile) to a stock concentration of 1 mg/mL. Prepare a series of working solutions by serial dilution.
- LC-MS/MS System: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).
- Chromatographic Conditions:
 - Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 μL.
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Multiple Reaction Monitoring (MRM): Monitor the transition of the parent ion to a specific product ion for both Rapamycin and Rapamycin-d3. For Rapamycin-d3, the transition would be m/z 917.2 → [specific fragment ion].
- Data Analysis: The purity is calculated by dividing the peak area of Rapamycin-d3 by the total peak area of all detected compounds.

Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the percentage of deuterated Rapamycin (d3) and the presence of non-deuterated (d0) or partially deuterated (d1, d2) forms.

Methodology:



- Instrumentation: An Orbitrap or Time-of-Flight (TOF) mass spectrometer capable of highresolution analysis.
- Sample Infusion: Directly infuse a diluted solution of Rapamycin-d3 from each supplier into the mass spectrometer.
- Data Analysis: Analyze the isotopic distribution of the molecular ion peak. The relative
 intensities of the peaks corresponding to the d0, d1, d2, and d3 isotopes are used to
 calculate the isotopic purity.

Stability Assessment

Objective: To evaluate the stability of **Rapamycin-d3** from different suppliers under various storage conditions.

Methodology:

- Conditions:
 - Short-term: Room temperature for 24 hours.
 - Long-term: -20°C and -80°C for 1, 3, and 6 months.
 - Freeze-thaw: Three cycles of freezing at -20°C and thawing at room temperature.
- Analysis: Analyze the samples at each time point using the LC-MS/MS method described above to quantify the amount of degradation.

Functional Assessment: In Vitro mTOR Inhibition Assay

Objective: To compare the biological activity of **Rapamycin-d3** from different suppliers by measuring its ability to inhibit the mTOR signaling pathway, which should be negligible if it is to be a good internal standard. However, this test can confirm its identity and lack of interference with the biological assay.

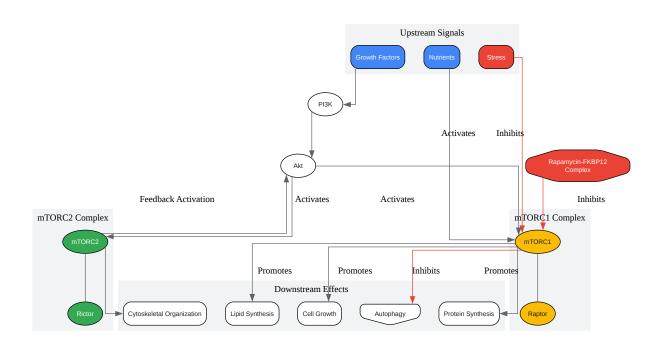
Methodology:



- Cell Line: A cell line known to be sensitive to Rapamycin, such as HEK293 or a cancer cell line with a hyperactive PI3K/Akt/mTOR pathway.
- Treatment: Treat cells with a known concentration of non-deuterated Rapamycin as a
 positive control and with equivalent concentrations of Rapamycin-d3 from each supplier.
- Western Blot Analysis: After treatment, lyse the cells and perform a Western blot to analyze the phosphorylation status of key downstream targets of mTORC1, such as p70S6K (at Thr389) and 4E-BP1 (at Ser65). A decrease in phosphorylation indicates mTORC1 inhibition.
- Data Analysis: Quantify the band intensities to compare the inhibitory effect of Rapamycind3 from different suppliers relative to the non-deuterated standard.

Mandatory Visualization Signaling Pathway



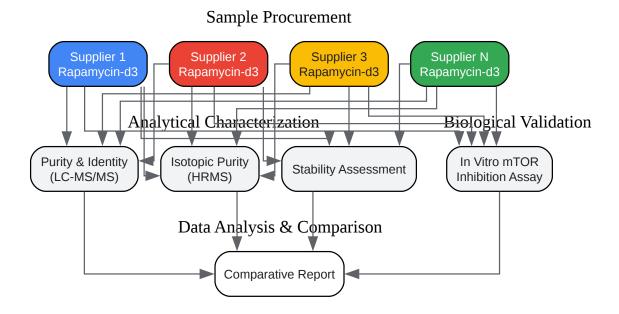


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Caption: The mTOR signaling pathway, highlighting the inhibitory action of the Rapamycin-FKBP12 complex on mTORC1.

Experimental Workflow





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Caption: Proposed experimental workflow for the comparative analysis of commercial **Rapamycin-d3**.

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